molecular formula C12H15ClN2O2 B3187611 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one CAS No. 1610563-78-4

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one

Cat. No. B3187611
M. Wt: 254.71 g/mol
InChI Key: WAIMOOPDMOJEIR-UHFFFAOYSA-N
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Patent
US09278953B2

Procedure details

To a stirred solution of methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate (110 g, 390 mmol) and conc. HCl (60 mL) in MeOH (1 L) was added PtO2 (11 g) under N2. The suspension was degassed and refilled with H2 several times. Then the resulting mixture was stirred under 50 Psi of H2 at r.t for 16 hours. The reaction mixture was filtered and the combined filtrates were evaporated to dryness. To the above residue in MeOH (12 L) was added solid K2CO3 (2158 g, 15.6 mol) at r.t. The reaction mixture was heated at reflux for 16 hours. The reaction mixture was filtered, and the filter cake was washed with MeOH (5 L). The combined filtrates were evaporated to dryness, and the crude residue was partitioned between CH2Cl2 (10 L) and water (5 L). The aqueous layer was extracted with CH2Cl2 (5 L). The combined organic layers were washed with brine (5 L), dried over Na2SO4 and concentrated to dryness. The crude residue was triturated with MTBE to give 3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one (770 g, 64%) as a white solid. 1H NMR was consistent with data described in the other synthetic route.
Name
methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
2158 g
Type
reactant
Reaction Step Two
Name
Quantity
12 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([C:10]([CH3:19])([CH2:15][CH2:16][C:17]#[N:18])[C:11](OC)=[O:12])=[CH:4][CH:3]=1.Cl.C([O-])([O-])=O.[K+].[K+]>CO.O=[Pt]=O>[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([C:10]2([CH3:19])[CH2:15][CH2:16][CH2:17][NH:18][C:11]2=[O:12])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate
Quantity
110 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)OC)C(C(=O)OC)(CCC#N)C
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
11 g
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
2158 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Then the resulting mixture was stirred under 50 Psi of H2 at r.t for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was degassed
ADDITION
Type
ADDITION
Details
refilled with H2 several times
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with MeOH (5 L)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude residue was partitioned between CH2Cl2 (10 L) and water (5 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (5 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with MTBE

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)OC)C1(C(NCCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 770 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 775.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.